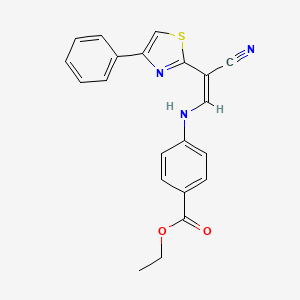

(Z)-ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate

説明

特性

IUPAC Name |

ethyl 4-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-2-26-21(25)16-8-10-18(11-9-16)23-13-17(12-22)20-24-19(14-27-20)15-6-4-3-5-7-15/h3-11,13-14,23H,2H2,1H3/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLBPGJSXYROEA-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

(Z)-ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate is a complex organic compound notable for its potential biological activities. Its unique structure includes a thiazole ring, a cyano group, and an ethyl benzoate moiety, suggesting interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name: ethyl 2-[[(Z)-2-cyano-2-[4-(phenylthiazol-2-yl)]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate. Its molecular formula is , with a molecular weight of 405.57 g/mol. The structural formula highlights the functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O2S |

| Molecular Weight | 405.57 g/mol |

| IUPAC Name | Ethyl 2-[[(Z)-2-cyano-2-[4-(phenylthiazol-2-yl)]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction may modulate various signaling pathways, impacting processes such as cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's structure suggests it may similarly inhibit CDK activity, leading to reduced tumor growth.

Anti-inflammatory Effects

The compound's thiazole moiety has been linked to anti-inflammatory effects in various studies. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound could be a candidate for developing anti-inflammatory therapies.

Antimicrobial Properties

Preliminary studies indicate potential antimicrobial activity against various pathogens. The presence of the cyano group and thiazole ring may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Studies

- Anticancer Study : A study published in Cancer Research evaluated the effects of thiazole derivatives on human breast cancer cells. Results showed that these compounds inhibited cell proliferation by inducing apoptosis through the activation of caspases .

- Anti-inflammatory Research : In a model of induced inflammation in mice, derivatives similar to this compound were found to significantly reduce edema and levels of inflammatory cytokines .

- Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of thiazole-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential therapeutic applications .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s analogs primarily differ in substituents on the phenyl ring, heterocyclic core, or ester group. Below are key comparisons:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Analog 1 : The addition of a methyl group to the phenyl ring (4-methylphenyl) increases molecular weight by 2.04 g/mol and elevates XLogP3 to 5.7 , enhancing hydrophobicity. This modification may improve membrane permeability but reduce aqueous solubility .

Analog 2: Replacement of the benzoate core with a thiophene ring introduces sulfur atoms and adds acetyl/methyl groups.

Stability and Reactivity

- Hydrolytic Stability : The benzoate ester in the target compound is prone to hydrolysis under basic conditions. Analog 2’s thiophene-3-carboxylate may exhibit greater stability due to reduced electron-withdrawing effects compared to the benzene ring.

- Photophysical Properties : The Z-configuration in all analogs ensures planar conjugation, but Analog 1’s methyl group could disrupt crystallinity, impacting solid-state fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。